Alintegimod
Description
Overview of Alintegimod as an Integrin Modulator
This compound functions as an allosteric activator of specific integrin receptors. cancer.govsmolecule.com This means it binds to a site on the integrin protein that is different from the main ligand-binding site, inducing a conformational change that increases the integrin's activity. 7hillspharma.com This activation enhances the ability of immune cells, particularly T cells, to adhere to other cells and to the extracellular matrix, which is a critical step in mounting an effective immune response. cancer.govsmolecule.com By modulating integrin function, this compound aims to overcome some of the limitations of current cancer immunotherapies. texasheart.org
Integrins are a large family of transmembrane heterodimeric proteins, composed of α and β subunits, that act as cell adhesion receptors. nih.govnih.gov They are crucial for mediating cell-cell and cell-extracellular matrix (ECM) interactions. nih.govportlandpress.com In the immune system, integrins are vital for a wide range of functions, including:
Immune Cell Trafficking: Integrins guide the migration of leukocytes (white blood cells) from the bloodstream into tissues to sites of inflammation or infection. frontiersin.org
Antigen Presentation: They facilitate the critical interaction between antigen-presenting cells (APCs) and T cells, a cornerstone of adaptive immunity. nih.gov
Immune Synapse Formation: Integrins help to stabilize the immunological synapse, the specialized junction between a lymphocyte and an APC or target cell, which is necessary for effective T cell activation and killing of target cells. frontiersin.org
Cell Proliferation and Survival: By providing adhesion and signaling cues, integrins influence the proliferation, differentiation, and survival of various immune cells. nih.govnih.gov
Different immune cells express different combinations of integrin subunits, allowing for specific responses and trafficking patterns. nih.gov The activity of integrins is tightly regulated through a process known as "inside-out" signaling, where intracellular signals can rapidly switch the integrin from a low-affinity (inactive) to a high-affinity (active) state. nih.govfrontiersin.org
The central role of integrins in orchestrating immune responses makes them attractive therapeutic targets. portlandpress.com For years, drug development efforts focused on inhibiting integrin function to treat autoimmune diseases by blocking excessive immune cell trafficking and activation. nih.gov For example, Natalizumab, an antibody that blocks the α4β1 integrin, is used to treat multiple sclerosis. nih.gov
However, in the context of cancer, the goal is often to enhance the immune response against tumors. Many tumors create an immunosuppressive microenvironment that prevents T cells from infiltrating the tumor and effectively killing cancer cells. portlandpress.com Therefore, the rationale for using an integrin activator like this compound is to:
Promote T cell infiltration into tumors: By activating integrins on T cells, this compound is designed to increase their ability to adhere to and penetrate the tumor tissue. smolecule.comnih.gov
Enhance T cell activation: Activating integrins can strengthen the interaction between T cells and APCs, leading to a more robust anti-tumor T cell response. cancer.gov
Overcome resistance to checkpoint inhibitors: Immune checkpoint inhibitors are a major class of cancer immunotherapy, but not all patients respond. By boosting T cell trafficking and activation, this compound may convert "cold" tumors (with few immune cells) into "hot" tumors that are more susceptible to these therapies. texasheart.org7hillspharma.com
Background on Integrins in Immune Regulation
Historical Context and Discovery of this compound (7HP349)
This compound, also known by its developmental code 7HP349, originated from research conducted at the Texas Heart Institute by a team of scientists with expertise in targeting cell adhesion molecules. 7hillspharma.com Initially, their work was focused on developing integrin inhibitors. However, through a process of rational drug design, they were able to modify the structure of an integrin inhibitor to create an integrin activator. 7hillspharma.com
This breakthrough technology led to the co-founding of 7 Hills Pharma. 7hillspharma.com The company was established to develop these first-in-class integrin activators. While the initial research showed potential for improving stem cell transplantation, the discovery was expanded to include applications for amplifying the effectiveness of anti-cancer drugs and vaccines. 7hillspharma.com Building on insights into T cell activation, the team developed this compound as their lead clinical-stage drug candidate. 7hillspharma.com The development of this compound has been supported by significant funding from institutions such as the Cancer Prevention and Research Institute of Texas (CPRIT) and the National Cancer Institute (NCI). texasheart.orgpatsnap.com
Classification of this compound as a First-in-Class Allosteric Integrin Activator
This compound is classified as a first-in-class, orally delivered, small molecule allosteric integrin activator. globenewswire.com7hillspharma.com This classification can be broken down as follows:
First-in-Class: This indicates that this compound employs a novel mechanism of action, distinct from any previously approved therapeutic agents. globenewswire.com7hillspharma.com It is among the first compounds designed to systemically activate integrins to enhance an immune response. patsnap.com
Allosteric Activator: As mentioned previously, this compound binds to an allosteric site on the integrin molecule. cancer.govsmolecule.com This mode of action allows it to modulate the receptor's natural activation process rather than directly competing with its natural ligands. 7hillspharma.com This can potentially offer a more controlled and nuanced therapeutic effect.
Integrin Activator: Unlike many other integrin-targeting drugs that are antagonists (inhibitors), this compound is an agonist (activator). patsnap.com It specifically targets the leukocyte-specific integrins αLβ2 (also known as LFA-1) and α4β1 (also known as VLA-4). globenewswire.comsmolecule.comnih.gov
This unique classification positions this compound as an innovative approach in immunotherapy, aiming to enhance the body's natural defense mechanisms against cancer. globenewswire.com
Research Findings on this compound
| Feature | Description | Source(s) |
| Drug Name | This compound (7HP349) | smolecule.comnih.gov |
| Mechanism of Action | Allosteric activator of integrins αLβ2 (LFA-1) and α4β1 (VLA-4) | cancer.govglobenewswire.comsmolecule.comnih.gov |
| Primary Effect | Enhances T cell activation and adhesion, promoting infiltration into tumors | smolecule.comnih.gov |
| Administration | Orally bioavailable small molecule | globenewswire.com7hillspharma.comsmolecule.com |
| Therapeutic Goal | Augment antigen-specific immune responses, overcome resistance to immune checkpoint inhibitors | globenewswire.compatsnap.com |
| Development Stage | Clinical-stage, entered Phase 1b/2a trials | texasheart.orgnih.gov |
Structure
2D Structure
Properties
CAS No. |
1378535-08-0 |
|---|---|
Molecular Formula |
C28H32N2O6S4 |
Molecular Weight |
620.8 g/mol |
IUPAC Name |
2-[2-[2-[bis(thiophen-2-ylmethyl)carbamoyloxy]ethoxy]ethoxy]ethyl N,N-bis(thiophen-2-ylmethyl)carbamate |
InChI |
InChI=1S/C28H32N2O6S4/c31-27(29(19-23-5-1-15-37-23)20-24-6-2-16-38-24)35-13-11-33-9-10-34-12-14-36-28(32)30(21-25-7-3-17-39-25)22-26-8-4-18-40-26/h1-8,15-18H,9-14,19-22H2 |
InChI Key |
PSBCCRKKPBQYJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CN(CC2=CC=CS2)C(=O)OCCOCCOCCOC(=O)N(CC3=CC=CS3)CC4=CC=CS4 |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Alintegimod Action
Downstream Cellular Events Modulated by Alintegimod
Modulation of Leukocyte Trafficking and Migration
This compound is a small molecule that acts as an allosteric activator of the integrins Lymphocyte Function-Associated Antigen-1 (LFA-1) and Very Late Antigen-4 (VLA-4). cancer.govsmolecule.com These integrins are crucial for the trafficking and migration of leukocytes, which are key processes in the immune response to pathogens and cancer. cancer.govprobechem.com this compound's mechanism involves enhancing the adhesion of leukocytes to their counter-receptors, which facilitates their movement into tissues. cancer.govsmolecule.com
Role in Lymphocyte Homing and Infiltration
Lymphocyte homing is the process by which lymphocytes migrate from the bloodstream into lymphoid tissues or sites of inflammation. This process is highly dependent on the interaction between integrins on the lymphocyte surface and their ligands on endothelial cells. nih.govfrontiersin.org this compound activates LFA-1 and VLA-4 on leukocytes, promoting their adhesion to Intercellular Adhesion Molecule 1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1), respectively. cancer.govsmolecule.com This enhanced binding facilitates the homing of lymphocytes to these sites. nih.gov
Specifically, the activation of LFA-1 and VLA-4 by this compound is critical for several steps in the cancer immunity cycle. 7hillspharma.com These steps include the trafficking of neutrophils and antigen-presenting cells to the tumor, as well as ensuring activated T cells reach the tumor site. 7hillspharma.com By promoting these interactions, this compound may increase the infiltration of tumor-specific T cells into the tumor microenvironment. cancer.govprobechem.com Preclinical studies have shown that this compound facilitates the preferential localization of tumor-specific T cells to the tumor, which is a critical factor for an effective anti-tumor immune response. patsnap.com
Impact on Immune Cell Accumulation in Microenvironments
The accumulation of immune cells within specific microenvironments, such as tumors, is a key determinant of the efficacy of immunotherapies. frontiersin.org this compound's ability to activate LFA-1 and VLA-4 can lead to increased accumulation of T cells within the tumor. cancer.gov This is particularly relevant for "cold" tumors, which are characterized by a low presence of T cells and low expression of ICAM-1. probechem.com
In preclinical mouse models of melanoma and colon carcinoma, this compound has been shown to increase the penetration of T cells into tumors. nih.gov This enhanced infiltration is thought to be a result of the stabilized cell-cell interactions necessary for an effective immune response. patsnap.com Furthermore, research indicates that the activity of this compound in enriching CD8+ effector T cells within the tumor is dependent on the chemokine CXCL12. patsnap.com This suggests a cooperative mechanism between integrin activation and chemokine signaling in directing immune cell accumulation.
Signaling Pathway Modulation by this compound
This compound functions as an allosteric activator of integrins, which means it binds to a site on the integrin receptor distinct from the ligand-binding site to modulate its function. smolecule.combiochempartner.com This activation triggers intracellular signaling cascades that are fundamental to the immune response.
Crosstalk with Other Immune Signaling Networks
The signaling initiated by integrin activation does not occur in isolation. There is significant crosstalk between integrin signaling pathways and other immune signaling networks, such as those initiated by cytokine and chemokine receptors and Toll-like receptors (TLRs). frontiersin.orgnih.gov
For instance, the chemokine CXCL12 has been identified as a factor in the this compound-mediated enrichment of CD8+ effector T cells in tumors. patsnap.com This suggests a synergistic interaction between integrin signaling and chemokine receptor signaling to guide T cell migration and localization. Furthermore, there is evidence of interplay between TLRs and integrins, where signals from one can modulate the function of the other. frontiersin.orgnih.gov While direct evidence for this compound's role in TLR crosstalk is still emerging, its function as an integrin activator places it at a nexus of immune signaling pathways. This crosstalk is complex and can be either synergistic or inhibitory, depending on the specific receptors and cell types involved. frontiersin.org
Preclinical Immunomodulatory and Therapeutic Effects of Alintegimod
Mechanistic Insights from In Vitro Studies
In vitro research has provided a foundational understanding of Alintegimod's mechanism of action, demonstrating its direct effects on T lymphocyte functions critical for an effective immune response.
Effects on T Cell Activation Markers
This compound has been shown to enhance T cell activation through the potentiation of integrin-mediated signaling. In studies using purified human peripheral blood T cells, this compound augmented T cell proliferation and the production of Interleukin-2 (B1167480) (IL-2), a key cytokine in T cell activation, when the cells were stimulated in the presence of the LFA-1 ligand, ICAM-1. nih.gov Further research in a Chagas disease model noted that systemic administration of this compound led to an increased production of IFN-γ and the cytolytic molecules perforin (B1180081) and granzyme by both CD4+ and CD8+ effector and central memory T cells following an immune challenge. nih.gov This indicates that by activating integrins, this compound effectively lowers the threshold for T cell activation and enhances their functional response. nih.gov
Impact on T Cell Adhesion Dynamics
A primary and robustly demonstrated effect of this compound is its ability to significantly increase the adhesion of T cells to their counter-receptors. nih.govresearchgate.net Integrins LFA-1 and VLA-4 are crucial for the firm adhesion of T cells to endothelial cells and antigen-presenting cells (APCs), a prerequisite for their trafficking into tissues and for the formation of a stable immunological synapse. nih.govnih.gov
In cell adhesion assays, this compound (also known as 7HP349) was found to increase the number of T cells expressing LFA-1 or VLA-4 that bind to their respective ligands, Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1), by more than 100-fold. researchgate.net This enhanced adhesion is a direct result of this compound's allosteric activation of the integrins. frontiersin.org Furthermore, this compound facilitated the chemo-attraction of T cells across matrices coated with VCAM-1 or ICAM-1, a process induced by the chemokine SDF-1α. researchgate.net
| Assay Component | Finding with this compound (7HP349) | Reference |
| Cell Type | LFA-1 or VLA-4 expressing T cells | researchgate.net |
| Ligand | ICAM-1 (for LFA-1) or VCAM-1 (for VLA-4) | researchgate.net |
| Effect | >100-fold increase in T cell binding | researchgate.net |
| Functional Outcome | Facilitated chemo-attraction across ligand matrices | researchgate.net |
Induction of T Cell-Mediated Cytotoxicity
The enhancement of T cell adhesion and activation by this compound translates into augmented effector functions, including cytotoxicity. The ability of cytotoxic T lymphocytes (CTLs) to kill target cells, such as cancer cells, relies on stable cell-to-cell contact, which is heavily dependent on LFA-1/ICAM-1 interactions. nih.govresearchgate.net Preclinical findings suggest that this compound augments the functional consequences of this integrin engagement, which includes the cytolytic activity of effector T cells (Teffs). nih.gov This is supported by evidence showing an increased production of the cytotoxic proteins perforin and granzyme in T cells following treatment in a vaccine adjuvant model. nih.gov
Preclinical In Vivo Studies in Disease Models
The immunomodulatory effects of this compound observed in vitro have been further investigated in animal models of cancer, demonstrating its potential to enhance anti-tumor immunity.
Immunomodulatory Effects in Cancer Models
Preclinical studies have utilized established syngeneic mouse models of cancer, including B16-F10 and B16/BL6 melanoma and CT-26 colon carcinoma, to evaluate the in vivo efficacy of this compound. nih.govresearchgate.net These models are instrumental in studying immuno-oncology agents because they use immunocompetent mice, allowing for the investigation of interactions between the therapeutic agent and a complete immune system. probechem.comlabcorp.com
A key finding from in vivo studies is this compound's ability to remodel the tumor microenvironment (TME) from immunologically "cold" (lacking T cell infiltration) to "hot" (T cell-enriched). jci.org Treatment with this compound facilitated the preferential localization of tumor-specific T cells into the tumor. jci.org Specifically, it increased the intratumoral sequestration of CD8+ effector T cells. nih.govwestminster.ac.uk
This enhanced T cell infiltration translates to improved anti-tumor activity, particularly when combined with immune checkpoint inhibitors. In a B16/BL6 melanoma model, this compound monotherapy resulted in a 13% complete response rate compared to 0% in the control group. researchgate.net When combined with an anti-CTLA-4 antibody, the complete response rate dramatically increased to 77%, a significant improvement over the 27% seen with anti-CTLA-4 alone. researchgate.net In a CT-26 colon cancer model, this compound as a single agent increased the median survival of mice, an effect that was also observed when combined with an anti-PD-L1 antibody. researchgate.net This synergistic effect is attributed to this compound's ability to increase the recruitment of T cells into the tumor, making them more accessible to the effects of checkpoint blockade. jci.org The mechanism for this activity was shown to be dependent on the chemokine CXCL12 and involved cooperation with neutrophils. jci.orgwestminster.ac.uk
| Cancer Model | Treatment | Outcome | Reference |
| B16/BL6 Melanoma | This compound (7HP349) vs. Control | 13% vs. 0% complete response (p<0.01) | researchgate.net |
| B16/BL6 Melanoma | This compound + anti-CTLA-4 vs. anti-CTLA-4 alone | 77% vs. 27% complete response (p<0.01) | researchgate.net |
| CT-26 Colon Cancer | This compound vs. Control | Increased median survival (21 vs. 15 days, p<0.0012) | researchgate.net |
| CT-26 Colon Cancer | This compound + anti-PD-L1 vs. anti-PD-L1 alone | Increased median survival (24 vs. 21 days, p<0.02) | researchgate.net |
Facilitation of T Cell Infiltration into Tumor Microenvironments
A significant challenge in cancer immunotherapy is the inability of CD8+ effector T cells (Teffs) to effectively penetrate the tumor microenvironment (TME). nih.gov The recruitment and migration of these immune cells into the TME are heavily regulated by integrins. nih.govpatsnap.com this compound is designed to address this issue by activating LFA-1 and VLA-4 integrins on the surface of leukocytes. smolecule.com This activation promotes the adhesion of T cells to their counter-receptors, such as intercellular adhesion molecule 1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which are expressed on endothelial cells lining blood vessels. smolecule.com
By enhancing these cell-cell interactions, this compound facilitates the movement of T cells out of the bloodstream and into the tumor tissue. nih.govresearchgate.net Preclinical studies in mouse models of melanoma and colon carcinoma have demonstrated that this enhanced T cell adhesion leads to increased penetration of T cells into tumors. nih.govresearchgate.net Research has shown that this compound facilitates the preferential localization of tumor-specific T cells to the tumor, thereby improving the antitumor response. nih.gov This process is crucial for converting tumors from a "cold" (non-immunogenic) state to a "hot" (T cell-enriched) state, making them more susceptible to immune-mediated destruction. larvol.com
Conversion of T Cell-Exclusionary to T Cell-Enriched Tumor Microenvironments
Many tumors develop resistance to immunotherapy by creating a T cell-exclusionary microenvironment, where immune cells are present in the periphery but cannot infiltrate the tumor core. elifesciences.org this compound has shown the potential to overcome this barrier. Research provides proof-of-principle that activating LFA-1 can convert a T cell-exclusionary TME into a T cell-enriched TME. nih.govpatsnap.com This transformation is achieved through mechanisms that involve cooperation with innate immune cells, such as neutrophils. nih.gov
The enrichment of intratumoral CD8+ Teffs by this compound has been shown to be dependent on the chemokine CXCL12. nih.gov This suggests that this compound's mechanism involves modulating the chemokine axis to attract and retain T cells within the tumor. By turning these "cold" tumors "hot," this compound improves the conditions for an effective anti-tumor immune response. larvol.com
Table 1: Impact of this compound on the Tumor Microenvironment
| Parameter | Effect of this compound | Mechanism | Reference |
|---|---|---|---|
| T Cell Infiltration | Increased | Activation of LFA-1 and VLA-4 integrins, enhancing adhesion to VCAM-1 and ICAM-1. | nih.govsmolecule.com |
| Tumor Microenvironment State | Conversion from 'Cold' (T cell-exclusionary) to 'Hot' (T cell-enriched) | Facilitation of tumor-specific T cell localization and cooperation with innate immune cells. | nih.govpatsnap.comlarvol.com |
| CD8+ Effector T Cell Sequestration | Increased | Dependent on CXCL12, synergizes with anti-CTLA-4 treatment. | nih.gov |
Evidence of Single-Agent Immunostimulatory Activity
Preclinical studies have indicated that this compound possesses modest anti-tumor efficacy when used as a monotherapy, particularly in models of anti-programmed death 1 (PD-1)-resistant tumors. nih.govpatsnap.com While its most significant effects are observed in combination therapies, the single-agent activity underscores its inherent immunostimulatory properties. nih.gov This activity is attributed to its function as an allosteric agonist of integrins α4β1 and αLβ2, which promotes both T-cell trafficking and antigen priming. researchgate.net The ability of this compound to act alone in stimulating an immune response, even to a modest degree, provides a foundation for its use in enhancing more potent immunotherapies. nih.govpatsnap.com
Immunomodulatory Effects in Infectious Disease Models
The immunomodulatory capabilities of this compound extend beyond oncology into the realm of infectious diseases, where it shows promise as a vaccine adjuvant.
Enhancement of Vaccine-Induced T Cell-Mediated Immunity
A robust T cell response is critical for the clearance of intracellular pathogens. nih.gov Traditional adjuvants like aluminum salts often fail to induce the strong Th1-type response necessary for this purpose. nih.gov this compound, by directly activating integrins crucial for the generation of an immune response, can be delivered systemically to enhance T cell-mediated immunity. nih.gov This approach could be broadly applied to various vaccines without the need for reformulation. nih.gov The development of vaccines that effectively induce T-cell mediated immunity is a major goal in vaccinology, as this arm of the immune system is vital for durable protection against many pathogens. nih.gov
Adjuvant Properties in Specific Pathogen Models (e.g., Trypanosoma cruzi)
The adjuvant properties of this compound have been specifically demonstrated in a model of Chagas disease, which is caused by the parasite Trypanosoma cruzi. nih.gov This disease is a major health concern in Latin America and is emerging in other parts of the world. nih.govnih.gov In a preclinical study, this compound was used as a systemically administered adjuvant with a DNA subunit vaccine for Chagas disease. nih.gov
The results showed that this compound enhanced vaccine efficacy in both prophylactic and therapeutic settings. nih.gov In the prophylactic model, mice receiving the this compound-adjuvanted vaccine had a significantly better control of acute parasite burden in cardiac and skeletal muscle. nih.gov In a therapeutic context, the adjuvanted vaccine also reduced parasite load, particularly in skeletal muscle. nih.gov These positive outcomes were correlated with an increase in splenic CD8+ T effector cells and a higher production of IFN-γ and cytolytic molecules by both CD4+ and CD8+ T cells. nih.gov This demonstrates this compound's capacity to serve as a potent, systemically administered adjuvant that boosts T cell-mediated immune responses to vaccines against challenging intracellular pathogens. nih.gov
Table 2: Adjuvant Effects of this compound in a Trypanosoma cruzi Model
| Setting | Observed Effect | Immunological Correlation | Reference |
|---|---|---|---|
| Prophylactic Vaccination | Improved control of acute parasite burden in heart and skeletal muscle. | Increased splenic frequencies of CD8+ T effector cells; Increased IFN-γ and cytolytic molecule production by CD4+ and CD8+ T cells. | nih.gov |
| Therapeutic Vaccination | Decreased parasite burden, especially in skeletal muscle. |
Augmentation of Adoptive Cell Therapies (Theoretical Basis)
Adoptive cell therapy (ACT), which includes treatments like CAR T-cell therapy and tumor-infiltrating lymphocyte (TIL) therapy, is a powerful form of immunotherapy that involves infusing a patient with ex vivo-expanded immune cells to fight cancer. frontiersin.orgnih.gov A significant limitation of ACT for solid tumors is the difficulty for the transferred T cells to traffic to and infiltrate the tumor site. nih.gov
Theoretically, this compound's mechanism of action is well-suited to augment ACT. By activating LFA-1 and VLA-4 integrins on the adoptively transferred T cells, this compound could enhance their ability to adhere to the vascular endothelium and migrate into the tumor microenvironment. This could lead to a higher concentration of therapeutic T cells at the site of the tumor, potentially increasing the efficacy of the treatment. Furthermore, by helping to convert an immune-excluded or "cold" tumor into a T cell-inflamed or "hot" tumor, this compound could create a more permissive environment for the infused cells to function and eliminate cancer cells. While direct preclinical or clinical data combining this compound with ACT is not yet broadly available, its proven effects on T cell trafficking and infiltration provide a strong theoretical foundation for this application. nih.govnih.gov
Synthetic Chemistry and Structural Basis for Alintegimod Activity
General Synthetic Methodologies Employed for Alintegimod
The synthesis of this compound and its analogues, while proprietary in its exact details, relies on established yet advanced principles of organic and medicinal chemistry. The core strategy involves creating a peptidomimetic structure—a molecule that mimics the structure and function of a peptide—with enhanced drug-like properties such as stability and oral bioavailability.
Olefin metathesis is a powerful class of reactions in organic synthesis that allows for the construction of carbon-carbon double bonds by rearranging fragments of two different alkenes. ethz.chlibretexts.org In the context of complex molecules like this compound, Ring-Closing Metathesis (RCM) is particularly valuable. researchgate.netnih.govacs.orgcanterbury.ac.nzacs.org
RCM is frequently used to create macrocycles or carbocyclic structures within a molecule. nih.govacs.org This technique is instrumental in the synthesis of peptidomimetics because it allows for the creation of rigid or semi-rigid scaffolds. researchgate.netnih.govcanterbury.ac.nz By cyclizing a linear precursor containing two terminal alkene groups, RCM can lock the molecule into a specific three-dimensional shape. This conformational rigidity is critical for ensuring that the molecule presents its interactive functional groups to the target protein in the optimal orientation for binding, thus enhancing potency and selectivity. While the exact step is not public, this method is a key tool for building the core structures of complex peptidomimetics like this compound.
To achieve the desired structural rigidity and biological activity, the synthesis of this compound incorporates constrained dipeptide mimics. nih.gov Peptides themselves are often poor drug candidates due to their rapid degradation by proteases and poor membrane permeability. Peptidomimetics overcome these limitations. Constrained dipeptide mimics are synthetic scaffolds designed to replace a two-amino-acid segment of a peptide, forcing the backbone into a specific secondary structure, such as a β-turn. nih.govupc.edu
A prominent class of these mimics used in modern drug design are azabicyclo[X.Y.0]alkanone amino acids. nih.govnih.govresearchgate.net These rigid bicyclic structures serve as effective surrogates for dipeptides and have been successfully used to create potent and stable enzyme inhibitors and receptor ligands. nih.govresearchgate.net Their incorporation into a molecule like this compound helps to fix the bioactive conformation, reducing the entropic penalty of binding to its target and increasing affinity. The ability to functionalize these scaffolds allows for fine-tuning of the molecule's properties to optimize its interaction with the allosteric site of the integrin. researchgate.net
Role of Metathesis Reactions in Synthesis
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring how changes in a molecule's structure affect its biological activity. unibo.it For this compound, these studies are crucial for understanding how it activates integrins and for designing more potent and selective derivatives.
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. This compound functions as an allosteric activator, meaning it binds to a site on the integrin receptor that is distinct from the primary (orthosteric) site where endogenous ligands like VCAM-1 and ICAM-1 bind. frontiersin.orgharvard.edu
The key challenge in designing allosteric modulators is to identify the features that confer binding to this secondary site. For LFA-1 and VLA-4, this allosteric site is located in the β I-like domain of the integrin β subunit. harvard.edupnas.org SAR studies of this compound and its analogues have focused on identifying the optimal arrangement of lipophilic groups, hydrogen bond donors, and acceptors that fit into this allosteric pocket. Unlike competitive antagonists that often mimic the natural ligand's binding motif (e.g., the LDV sequence for VLA-4), allosteric activators like this compound possess a unique pharmacophore tailored to the topology of the allosteric site. frontiersin.orgmdpi.comnih.gov The precise interactions stabilize a conformation of the receptor that has a higher affinity for its natural ligands.
Integrins exist in a dynamic equilibrium between a low-affinity (bent) state and a high-affinity (extended) state. mdpi.comfrontiersin.org Allosteric activation occurs when a molecule binds to the allosteric site and shifts this equilibrium toward the high-affinity state. frontiersin.org
The binding of this compound to the I-like domain on the β-subunit is thought to trigger a cascade of conformational changes that propagate through the integrin structure. harvard.edupnas.org This process, known as "inside-out" signaling, is naturally initiated by intracellular proteins like talin. frontiersin.orgbiorxiv.org this compound effectively mimics this process from an external binding site. The molecular determinants for this activation include the ability of the ligand to:
Bind selectively to the allosteric pocket on the β-subunit.
Induce a conformational shift in the I-like domain. This shift is relayed to other domains, including the ligand-binding headpiece.
Stabilize the extended, high-affinity conformation of the integrin, which increases its ability to bind to its ligands (VCAM-1 for VLA-4 and ICAM-1 for LFA-1). nih.gov
This mechanism contrasts with allosteric antagonists, which bind to a similar site but lock the integrin in an inactive conformation. pnas.orgnih.gov The subtle differences in how a molecule interacts within the allosteric pocket determine whether it functions as an activator or an inhibitor.
Identification of Key Pharmacophoric Features for Integrin Binding
Development of this compound Derivatives for Enhanced Biological Activity
The development of a lead compound like this compound is typically followed by the synthesis and evaluation of numerous derivatives to improve its therapeutic profile. amegroups.orgrjsocmed.com This process of lead optimization aims to enhance desirable properties such as potency, selectivity, metabolic stability, and oral bioavailability, while minimizing potential off-target effects.
For this compound, a structural analog of an earlier compound THI0019, development has focused on creating a systemically safe and orally active molecule. bio.orgresearchgate.netresearchgate.net Research into derivatives involves making systematic chemical modifications to the this compound scaffold. For example, altering substituent groups can modulate lipophilicity to improve cell permeability or introduce metabolic blocks to increase the drug's half-life.
Studies on related integrin modulators have shown that modifications to lipophilic groups or the introduction of different polar surfaces can significantly impact activity and selectivity. mdpi.com A study on a structural analog of this compound showed it enhanced the binding of human T cells to VCAM-1 with an EC50 of 2 µM and increased the number of bound cells by over 100-fold. researchgate.net The development of this compound derivatives continues to be an active area of research, with the goal of creating next-generation integrin activators with even greater therapeutic potential for applications in cancer immunotherapy and other areas. researchgate.netcancer.gov
Principles of Alintegimod Drug Design and Optimization
Application of Rational Drug Design Approaches
Rational drug design is a cornerstone of modern pharmaceutical development, beginning with a specific biological target hypothesized to have therapeutic value. wikipedia.org For Alintegimod, the targets were the leukocyte integrins LFA-1 and VLA-4, which are crucial for immune cell trafficking, antigen presentation, and T-cell activation. globenewswire.compatsnap.comtexasheart.org The design process for such a molecule typically incorporates both ligand-based and structure-based strategies. drugdesign.org
Ligand-based drug design relies on the knowledge of existing molecules, or ligands, that are known to interact with the biological target. wikipedia.org In the absence of a high-resolution structure of the target protein, this approach uses a set of active compounds to derive a pharmacophore model. This model defines the essential structural and chemical features required for a molecule to bind to the target. wikipedia.orgdrugdesign.org For this compound, this would involve studying known activators or modulators of LFA-1 and VLA-4 to identify common structural motifs and properties. The goal is to design novel molecules that possess these key features, thereby increasing the probability of desired biological activity. unimi.it This method is particularly useful for optimizing lead compounds to improve potency and selectivity. nih.gov
Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the target protein to design new therapeutic agents. drugdiscoverynews.com this compound is an allosteric activator, meaning it binds to a site on the integrin distinct from the primary ligand-binding site (the orthosteric site). globenewswire.compatsnap.comnih.gov This allosteric binding induces a conformational change that activates the integrin. cambridge.org SBDD for an allosteric modulator like this compound would hypothesize the existence of "hidden" or cryptic allosteric pockets on the LFA-1 and VLA-4 integrins. researchgate.net Using the known crystal structures of these integrins, computational methods can identify potential allosteric sites. nih.govnih.gov The design process would then focus on creating a small molecule that fits precisely into this allosteric pocket, stabilizing the active conformation of the protein. drugdiscoverynews.comprismbiolab.com This approach offers the potential for greater selectivity and can avoid the side effects associated with some orthosteric ligand mimetics. nih.gov
Ligand-Based Drug Design Considerations
Design Strategies for Modulating Integrin Conformational States
Integrins exist in multiple conformational states that correlate with their ligand-binding affinity. The three primary states are a bent-closed (low-affinity), an extended-closed (intermediate affinity), and an extended-open (high-affinity) conformation. researchgate.netnih.gov The transition between these states is a key mechanism of integrin activation. cambridge.orgfrontiersin.org
This compound was designed as an agonist to stabilize the high-affinity, extended-open state of LFA-1 and VLA-4. globenewswire.compatsnap.com This allosteric activation enhances the ability of leukocytes to adhere to their counter-receptors, such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1). cancer.gov The strategy behind this design is to promote the necessary cell-cell interactions required for a robust immune response, such as the interaction between T-cells and antigen-presenting cells, and to facilitate T-cell infiltration into tumors. texasheart.orgresearchgate.net
| Conformational State | Description | Ligand Affinity | Functional Role |
|---|---|---|---|
| Bent-Closed | Compact, folded structure where the headpiece is bent over and interacts with the leg domains. | Low | Inactive, resting state on the cell surface. researchgate.net |
| Extended-Closed | The integrin extends from the cell surface, but the headpiece remains in a "closed" configuration. | Intermediate | A primed state, capable of rapid activation. researchgate.net |
| Extended-Open | Fully extended structure with the headpiece in an "open," high-affinity configuration. | High | Active state, promotes strong ligand binding and cell adhesion. researchgate.net |
Computational Chemistry in this compound Design and Lead Optimization
Computational chemistry plays a pivotal role in modern drug discovery, from hit identification to lead optimization. nih.gov For a molecule like this compound, these methods are essential for refining its properties. Techniques such as molecular docking are used to predict how a potential drug candidate will bind to its target protein, helping to prioritize compounds for synthesis and testing. researchgate.net Molecular dynamics simulations can model the behavior of the integrin-Alintegimod complex over time, providing insights into the stability of the interaction and the conformational changes induced by the drug. researchgate.net
During lead optimization, computational tools are used to fine-tune the molecule to enhance efficacy, selectivity, and pharmacokinetic properties. nih.govimmunocure.us Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict how changes in a molecule's structure will affect its biological activity. unimi.it This iterative cycle of computational design, chemical synthesis, and biological testing accelerates the development of a compound with the desired therapeutic profile. drugdiscoverynews.com
| Computational Method | Application in Drug Design | Relevance to this compound |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation and binding affinity of a molecule to a target protein. researchgate.net | Used to screen virtual compound libraries and predict binding to the allosteric sites of LFA-1 and VLA-4. |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules to understand protein dynamics and conformational changes. researchgate.net | Helps to verify that this compound stabilizes the active, extended-open conformation of the integrins. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups necessary for biological activity. wikipedia.org | Guides the design of novel molecules based on the features of known integrin activators. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates the chemical structure of compounds with their biological activity to predict the potency of new analogs. unimi.it | Aids in the lead optimization phase to enhance this compound's efficacy and selectivity. |
Strategic Development of Orally Bioavailable Immunomodulators
A significant challenge in drug development is creating compounds that can be administered orally and effectively absorbed into the bloodstream. nih.govdiscovmed.com Many modern immunotherapies, such as monoclonal antibodies, require intravenous administration. researchgate.net The development of small molecule immunomodulators like this compound that are orally bioavailable represents a major therapeutic advantage, offering greater patient convenience and compliance. globenewswire.comresearchgate.netdiscovmed.com
Mechanistic Pharmacology of Alintegimod Preclinical
In Vitro Pharmacological Characterization
In vitro studies have been fundamental in defining the direct effects of Alintegimod on its molecular targets and its behavior at a cellular level. These studies have confirmed its role as an activator of LFA-1 and VLA-4 integrins, which are crucial for T-cell activation and trafficking. nih.gov
Detailed quantitative data regarding the receptor binding kinetics and affinity of this compound, such as the dissociation constant (Kd), maximum binding capacity (Bmax), and association (kon) and dissociation (koff) rate constants, are not publicly available in the reviewed literature. However, preclinical data has qualitatively shown that this compound acts as an allosteric activator of LFA-1 and VLA-4 integrins. researchgate.netnih.gov This mode of action suggests that it binds to a site on the integrin distinct from the endogenous ligand binding site, inducing a conformational change that increases the receptor's affinity for its ligands, such as Intercellular Adhesion Molecule-1 (ICAM-1) for LFA-1.
Table 1: Receptor Binding Characteristics of this compound
| Parameter | Finding |
|---|---|
| Target Receptors | LFA-1 (αLβ2) and VLA-4 (α4β1) integrins researchgate.netnih.gov |
| Mechanism | Allosteric Agonist nih.gov |
| Binding Affinity (Kd) | Data not publicly available |
| Receptor Occupancy (Bmax) | Data not publicly available |
| Kinetic Rate Constants | Data not publicly available |
Specific details from dedicated cellular uptake and distribution studies for this compound are not available in the public domain. As an orally bioavailable small molecule, it is designed for systemic action. biospace.com Preclinical studies have indicated that this compound augments T-cell activity in vitro, implying cellular interaction and modulation of intracellular signaling pathways that lead to integrin activation. nih.gov However, quantitative data on the rates of cellular entry, mechanisms of uptake (e.g., passive diffusion, active transport), and subcellular localization are not described in the available resources.
Receptor Binding Kinetics and Affinity
In Vivo Mechanistic Pharmacodynamics
In vivo preclinical models have been instrumental in demonstrating the immunomodulatory effects of this compound and its potential to enhance anti-tumor immunity. These studies have provided insights into how the compound's mechanism of action translates to a systemic biological response.
Preclinical data have shown that this compound can lead to a significant increase in the adhesion of activated T-cells. One study noted a 100-fold increase in the adhesion of activated T-cells to simulated tumor endothelium. onclive.com This is a direct consequence of the activation of LFA-1 and VLA-4 integrins, which are critical for the firm adhesion of lymphocytes to endothelial cells, a prerequisite for their trafficking into tissues. Furthermore, this compound has been shown to improve the penetration of activated T-cells into simulated tumor stroma. onclive.com In tumor models, treatment with this compound has resulted in increased T-cell infiltration into tumors but not into normal tissues, suggesting a targeted effect on the tumor microenvironment. nih.gov This enhanced T-cell infiltration is a key factor in converting "cold" tumors, which are devoid of immune cells, into "hot" tumors that are responsive to immunotherapy. larvol.com
Table 2: Preclinical Effects of this compound on Immune Cell Phenotype and Function
| Parameter | Observation |
|---|---|
| T-Cell Adhesion | 100-fold increase in adhesion to simulated tumor endothelium onclive.com |
| T-Cell Infiltration | Enhanced penetration into simulated tumor stroma onclive.com and increased infiltration into tumors in vivo nih.gov |
| T-Cell Priming & Activation | Augmented T-cell activity and priming nih.gov |
| Antigen Presentation | Enhancement of antigen presentation texasheart.orgbiospace.com |
This compound has been described as a systemically safe immune stimulant that can activate both cellular and humoral immunity. nus.edu.sg Its primary systemic effect is the enhancement of antigen-specific immune responses. biospace.com Preclinical studies have demonstrated that this compound can augment the effectiveness of immune checkpoint inhibitors and various vaccines. nus.edu.sgdrug-dev.com This suggests that this compound's mechanism of activating integrins leads to a more robust and effective systemic immune response. While specific data on the modulation of systemic cytokine profiles (e.g., levels of IFN-γ, TNF-α, interleukins) following this compound administration is not detailed in the available literature, the observed enhancement of T-cell activation and anti-tumor efficacy implies a modulation of the cytokine milieu within the tumor microenvironment and potentially systemically. researchgate.netnih.gov
Interactions and Synergies of Alintegimod with Other Immunological Modalities
Preclinical Synergy with Immune Checkpoint Blockade Therapies
Immune checkpoint inhibitors (ICIs) are a cornerstone of modern immuno-oncology, but not all patients respond to these therapies. A key reason for this is the lack of a pre-existing immune response within the tumor, often termed a "cold" tumor microenvironment. mdpi.com Preclinical evidence suggests that Alintegimod can help convert these non-responsive, "cold" tumors into "hot," T-cell-inflamed tumors, thereby sensitizing them to the effects of checkpoint blockade. larvol.comnih.gov
The Programmed cell death protein-1 (PD-1) and its ligand, PD-L1, form a critical inhibitory pathway that cancer cells exploit to evade immune destruction. jcancer.org Inhibitors targeting this axis have shown significant clinical success. nih.gov Preclinical studies combining TLR4 agonists, like this compound, with PD-1/PD-L1 inhibitors have demonstrated synergistic anti-tumor effects. nih.govnih.gov The rationale is that this compound's activation of the innate immune system leads to the recruitment and activation of T cells within the tumor, which are then unleashed by the PD-1/PD-L1 blockade. frontiersin.org This combination can lead to enhanced tumor growth inhibition and improved survival in animal models compared to either agent alone. nih.govnih.gov The synergy stems from creating an immunogenic tumor microenvironment that makes the cancer more susceptible to the effects of PD-1/PD-L1 inhibition. jcancer.org
Table 1: Preclinical Findings for TLR4 Agonist and PD-1/PD-L1 Inhibitor Combinations This table is a representative summary of findings from various preclinical studies and does not represent specific data for this compound unless explicitly stated.
| Tumor Model | Combination | Key Findings |
|---|---|---|
| Melanoma (B16) | TLR4 Agonist + Anti-PD-1 | Increased survival; delayed tumor growth; enhanced infiltration of CD8+ T cells. nih.govnih.gov |
| Colon Carcinoma | TLR4 Agonist + Anti-PD-L1 | Significant reduction in tumor volume compared to monotherapy. |
| Breast Cancer | TLR4 Agonist + Anti-PD-1 | Converted "cold" tumors to "hot" tumors; increased ratio of effector T cells to regulatory T cells. nih.gov |
Cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) is another key inhibitory receptor that primarily regulates T-cell activation in the early stages, often within lymph nodes. kcl.ac.ukmdpi.com Blocking CTLA-4 with antibodies like ipilimumab has been shown to augment anti-tumor immunity. nih.gov Preclinical studies suggest that combining a TLR4 agonist with a CTLA-4 inhibitor can also produce synergistic effects. nih.gov this compound's ability to activate antigen-presenting cells (APCs) like dendritic cells can lead to a more potent initial priming of T cells, an effect that is then sustained and amplified by the CTLA-4 blockade. frontiersin.orglarvol.com This dual approach targets both the initial activation and the subsequent effector phases of the T-cell response. kcl.ac.uk
Combinatorial Effects with PD-1/PD-L1 Pathway Inhibitors
Molecular Mechanisms Underpinning Combination Effects
The synergy between this compound and immune checkpoint inhibitors is rooted in their complementary effects on the tumor microenvironment (TME).
A primary mechanism for the observed synergy is the increased trafficking of immune cells into the tumor. larvol.com this compound's activation of TLR4 on innate immune cells triggers the production of various chemokines, which are signaling proteins that attract other immune cells. akkarilab.com This leads to an influx of crucial anti-tumor effector cells, such as cytotoxic T lymphocytes (CD8+ T cells) and Natural Killer (NK) cells, into the TME. frontiersin.orgmdpi.com The presence of this pre-existing immunity is often crucial for the efficacy of checkpoint inhibitors. nih.gov By turning an immunologically "cold" tumor "hot," this compound sets the stage for checkpoint inhibitors to effectively remove the brakes on a now-present and active immune infiltrate. nih.gov
Beyond just increasing cell numbers, this compound actively remodels the TME from an immunosuppressive to an immunostimulatory state. This involves several key changes:
Activation of Antigen-Presenting Cells (APCs): TLR4 activation on dendritic cells (DCs) and macrophages promotes their maturation, enhancing their ability to present tumor antigens to T cells. frontiersin.org
Pro-inflammatory Cytokine Production: The activation of the TLR4 pathway leads to the secretion of pro-inflammatory cytokines like IL-12 and IFN-γ, which support a Th1-type anti-tumor immune response. akkarilab.com
Reduction of Suppressive Cells: Combination therapy can decrease the frequency and function of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which are major barriers to effective anti-tumor immunity. nih.govfrontiersin.org This shift in the balance from regulatory to effector cells is critical for overcoming tumor-induced tolerance. nih.gov
Table 2: Mechanistic Effects of this compound-like TLR4 Agonists on the Tumor Microenvironment
| Cellular/Molecular Target | Effect of TLR4 Agonism | Consequence for Synergy |
|---|---|---|
| Dendritic Cells (DCs) | Maturation and Activation frontiersin.org | Enhanced tumor antigen presentation, priming T-cell responses. |
| Macrophages | Polarization towards M1 phenotype | Increased pro-inflammatory activity and phagocytosis. frontiersin.org |
| Cytokines/Chemokines | Increased IL-12, IFN-γ, etc. akkarilab.com | Promotes a Th1 anti-tumor response; attracts effector cells. |
| CD8+ T Cells | Increased infiltration and activation frontiersin.org | Provides the effector cells for checkpoint inhibitors to act upon. |
| Regulatory T Cells (Tregs) | Decreased frequency/function nih.gov | Reduces immunosuppression within the TME. frontiersin.org |
Enhanced Immune Cell Infiltration as a Synergistic Factor
Theoretical Basis for Combination with Vaccine Strategies
Therapeutic cancer vaccines are designed to train the patient's immune system to recognize and attack cancer cells by presenting tumor-associated antigens (TAAs). mdpi.com However, their effectiveness is often limited by immune tolerance and the suppressive TME. mdpi.com There is a strong theoretical rationale for combining this compound with cancer vaccines.
This compound could function as a potent vaccine adjuvant. frontiersin.org By activating TLR4, it can significantly boost the immune response to the vaccine's antigens. frontiersin.org This includes enhancing the maturation and antigen-presenting capacity of dendritic cells, which is a critical step for initiating a robust, antigen-specific T-cell response. careacross.com Furthermore, by concurrently modulating the TME to be more inflammatory and less suppressive, this compound could create a more permissive environment for the vaccine-induced T cells to infiltrate the tumor, recognize their targets, and execute their cancer-killing functions. mdpi.com This dual action—enhancing the initial immune response to the vaccine and breaking down barriers to the effector response within the tumor—forms a compelling basis for combining this compound with various cancer vaccine platforms, including personalized mRNA vaccines. alkpositive.org
Advanced Research Methodologies Applied to Alintegimod Studies
High-Throughput Screening for Integrin Modulators
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for their potential to modulate a specific biological target. In the context of Alintegimod, HTS assays are designed to identify molecules that can either enhance or inhibit the function of integrins, a family of cell adhesion receptors.
These screening platforms often utilize cell-based models where integrin-mediated processes can be quantitatively measured. For instance, researchers have developed phenotypic assays that can detect inhibitors of specific integrin-mediated adhesions. stanford.edu One innovative approach involves creating cell culture models that promote the formation of "curved adhesions," which are considered more physiologically relevant than traditional focal adhesions, especially in three-dimensional environments. stanford.edu Another HTS method employs flow cytometry to identify antagonists of β2 integrin activation by using antibodies that report on the conformational changes of the integrin. nih.gov This allows for the rapid screening of thousands of chemicals for their ability to inhibit integrin activation. nih.gov
The data generated from HTS campaigns are crucial for identifying initial "hit" compounds that can then be further optimized. The quality and reliability of these high-throughput screening models are assessed by key parameters such as signal-to-noise ratio, signal-to-background ratio, coefficient of variation, and the Z' factor. nih.gov
Table 1: High-Throughput Screening Approaches for Integrin Modulators
| Screening Method | Principle | Application in Integrin Research | Key Advantages |
|---|---|---|---|
| Phenotypic Screening | Measures changes in cell behavior or morphology. | Identifies compounds that inhibit integrin-mediated cell adhesion. stanford.edu | Physiologically relevant, captures complex cellular responses. stanford.edu |
| Flow Cytometry-Based Screening | Uses fluorescently labeled antibodies to detect changes in protein conformation. | Identifies antagonists of β2 integrin activation. nih.gov | High-throughput, quantitative, can identify molecules targeting specific activation pathways. nih.gov |
| Cell Adhesion Inhibition Assays | Measures the ability of compounds to block the binding of cells to an integrin ligand-coated surface. nih.gov | Screens for inhibitors of leukocyte-endothelial cell adhesion. nih.gov | Rapid, objective, and suitable for large-scale screening. nih.gov |
Biophysical Techniques for Ligand-Receptor Interaction Analysis
Once potential integrin modulators are identified, biophysical techniques are employed to characterize the thermodynamics and kinetics of their interaction with the target receptor. researchgate.net These methods provide detailed insights into the binding affinity, stoichiometry, and the forces driving the interaction, which are critical for understanding the mechanism of action and for guiding lead optimization. researchgate.netnih.gov
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful, label-free technique that measures biomolecular interactions in real time. nuvisan.com It works by detecting changes in the refractive index on the surface of a sensor chip where one of the interacting molecules (the ligand, such as an integrin) is immobilized. mdpi.comresearchgate.net The other molecule (the analyte, such as this compound) flows over the surface, and their binding is detected as a change in the SPR signal. researchgate.net
SPR provides precise data on:
Binding Kinetics: The association rate (kon) and dissociation rate (koff) of the interaction. nuvisan.com
Binding Affinity: The equilibrium dissociation constant (KD), which is a measure of the strength of the interaction. nuvisan.comresearchgate.net
This technique is invaluable for validating hits from HTS, profiling their binding characteristics, and elucidating structure-activity relationships (SAR). nuvisan.com SPR can be applied to a wide range of molecules, including small molecules, peptides, and proteins. evotec.com
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is another label-free technique that directly measures the heat changes associated with a binding event. malvernpanalytical.com In an ITC experiment, a solution of the ligand is titrated into a solution of the protein, and the heat released or absorbed is measured. harvard.edutainstruments.com
ITC is unique in its ability to determine a complete thermodynamic profile of the interaction in a single experiment, including: malvernpanalytical.comnih.gov
Binding Affinity (KA or KD) harvard.edu
Stoichiometry (n): The number of ligand molecules that bind to one protein molecule. malvernpanalytical.comharvard.edu
Enthalpy (ΔH): The heat change upon binding. malvernpanalytical.comharvard.edu
Entropy (ΔS): The change in disorder of the system upon binding. malvernpanalytical.comharvard.edu
This detailed thermodynamic information provides a deeper understanding of the molecular forces driving the binding interaction. malvernpanalytical.com However, ITC generally has a lower throughput compared to SPR and may require larger sample quantities. measurlabs.com
Table 2: Comparison of SPR and ITC for Ligand-Receptor Interaction Analysis
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
|---|---|---|
| Principle | Measures changes in refractive index upon binding. mdpi.com | Measures heat changes upon binding. malvernpanalytical.com |
| Key Parameters Measured | kon, koff, KD nuvisan.com | KD, n, ΔH, ΔS malvernpanalytical.comharvard.edu |
| Labeling Requirement | Label-free. nuvisan.com | Label-free. harvard.edu |
| Throughput | Medium to high. nuvisan.com | Low. measurlabs.com |
| Sample Consumption | Low. mdpi.com | Relatively high. measurlabs.com |
Cell-Based Assays for Functional Assessment
While biophysical techniques provide detailed information about the direct interaction between a compound and its target, cell-based assays are crucial for understanding the functional consequences of this interaction within a biological context. bmglabtech.comaccelevirdx.com These assays measure the effect of the compound on cellular processes that are dependent on the target's function. njbio.com
Cell Adhesion Assays
Cell adhesion assays are fundamental for evaluating the ability of compounds like this compound to modulate integrin-mediated cell attachment. nih.gov These assays typically involve seeding cells onto a surface coated with an integrin ligand, such as an extracellular matrix protein or another cell type expressing the corresponding receptor. ice-biosci.comresearchgate.net After an incubation period, non-adherent cells are washed away, and the number of remaining adherent cells is quantified. ice-biosci.com
Various methods can be used to quantify cell adhesion, including:
Colorimetric Detection: Staining the adherent cells with a dye and measuring the absorbance. researchgate.net
Fluorescence Measurement: Labeling the cells with a fluorescent dye and quantifying the fluorescence of adherent cells. nih.gov
Luminescence Assays: Using reagents like CellTiter-Glo to measure the ATP of viable, adherent cells. ice-biosci.com
These assays can be adapted for high-throughput screening and are essential for determining a compound's ability to inhibit or promote cell adhesion. nih.gov
T Cell Activation and Proliferation Assays
Given the critical role of integrins in immune responses, T cell activation and proliferation assays are vital for assessing the immunomodulatory effects of compounds like this compound. T cell activation is a complex process that can be measured in several ways, including the upregulation of activation markers, cytokine production, and proliferation. nih.govpromab.com
T Cell Proliferation Assays: These assays monitor the expansion of T cells following activation. A common method involves labeling T cells with a fluorescent dye like carboxyfluorescein succinimidyl ester (CFSE). reactionbiology.com As the cells divide, the dye is distributed equally between daughter cells, leading to a measurable decrease in fluorescence intensity per cell, which can be analyzed by flow cytometry. reactionbiology.com Alternatively, proliferation can be assessed by measuring ATP levels, which correlate with the number of metabolically active cells. windows.net
T Cell Activation Assays: The activation state of T cells can be determined by measuring the expression of surface markers like CD25 (the IL-2 receptor alpha chain) via flow cytometry. nih.gov Additionally, the production and secretion of cytokines, such as interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ), can be quantified using techniques like ELISA or multiplex immunoassays. promab.comnih.govoncolines.com
These functional assays provide critical information on how a compound influences the adaptive immune response, a key consideration for the development of immunomodulatory therapies.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Ipilimumab |
| Nivolumab |
| Pembrolizumab |
| Indoximod |
| Lifitegrast |
In Vivo Imaging Techniques for Immune Cell Tracking
A critical aspect of this compound's mechanism is its ability to facilitate the movement of immune cells, such as T cells, to target sites. texasheart.orgpatsnap.com In vivo imaging technologies are indispensable for visualizing and quantifying this enhanced cell trafficking in real-time within a living organism. nih.govfrontiersin.org These non-invasive methods allow researchers to monitor the biodistribution and homing of immune cells, providing direct evidence of the drug's effect on immune cell localization. nih.govnih.gov
Several imaging modalities are applicable for tracking immune cells. nih.gov These include magnetic resonance imaging (MRI), positron emission tomography (PET), and optical imaging. nih.govfrontiersin.org To enable tracking, immune cells are typically labeled with a contrast agent or probe, such as superparamagnetic iron oxide (SPIO) nanoparticles for MRI or a radionuclide for PET imaging. nih.govfrontiersin.org In preclinical studies of a compound like this compound, researchers could, for example, adoptively transfer labeled tumor-specific T cells into a tumor-bearing mouse model and use imaging to track their accumulation in the tumor microenvironment. This would allow for a quantitative comparison of cell infiltration between this compound-treated and control groups, validating the drug's role in promoting T-cell localization to the tumor. patsnap.com
| Imaging Modality | Labeling Agent/Method | Potential Application in this compound Research | Information Gained |
|---|---|---|---|
| Magnetic Resonance Imaging (MRI) | Superparamagnetic Iron Oxide (SPIO) Nanoparticles | Tracking SPIO-labeled T cells or macrophages in preclinical tumor models. frontiersin.org | High-resolution anatomical data on the location and density of infiltrating immune cells within the tumor. nih.gov |
| Positron Emission Tomography (PET) / Single-Photon Emission Computed Tomography (SPECT) | Radiolabeling (e.g., 111In, 18F-FDG) | Whole-body visualization of labeled T-cell or dendritic cell trafficking to tumors and lymph nodes. nih.govfrontiersin.org | Quantitative data on immune cell accumulation in various organs and the tumor over time. frontiersin.org |
| Intravital Microscopy (e.g., Two-Photon) | Fluorescent Dyes or Genetically Encoded Reporters | Real-time visualization of the dynamic behavior of individual immune cells within the tumor microenvironment. frontiersin.org | Direct observation of T-cell adhesion to blood vessels, extravasation, and interaction with tumor cells, processes directly targeted by this compound. 7hillspharma.comfrontiersin.org |
Ex Vivo Analysis of Tissue-Resident Immune Cells
Following in vivo studies, ex vivo analysis of tissues provides detailed cellular and molecular information about the immune cells that have infiltrated a specific site. nih.gov This methodology is crucial for understanding the composition, phenotype, and functional status of the immune infiltrate prompted by this compound. For these studies, tumors or other relevant tissues are harvested from preclinical models after a treatment period. biorxiv.org The tissue is then processed into a single-cell suspension to allow for detailed characterization of the resident immune populations. nih.gov
Multi-parametric flow cytometry is a cornerstone technique for this type of analysis, enabling the identification and quantification of various immune cell subsets, such as CD8+ effector T cells, CD4+ helper T cells, and dendritic cells. nih.gov In the context of this compound research, flow cytometry would be used to confirm that administration of the drug leads to a significant increase in the number of tumor-infiltrating lymphocytes compared to controls. nih.govpatsnap.com Furthermore, functional assays can be performed on these isolated cells. For instance, intracellular staining for cytokines like interferon-gamma (IFN-γ) or cytotoxic molecules like granzyme can reveal whether the infiltrating T cells are functionally active and capable of mounting an anti-tumor response. patsnap.com
| Ex Vivo Technique | Primary Purpose | Specific Readouts for this compound Studies |
|---|---|---|
| Multi-Parametric Flow Cytometry | To identify and quantify immune cell populations within a tissue. nih.gov | - Enumeration of CD8+ and CD4+ T cells in the tumor.
|
| Cytokine Release Assays (e.g., ELISpot, Intracellular Staining) | To measure the functional capacity of immune cells. | - Measurement of IFN-γ and other effector cytokines produced by tumor-infiltrating T cells. patsnap.comcrownbio.com |
| Gene Expression Profiling (e.g., RNA-Seq) | To analyze the transcriptional profile of the tumor microenvironment. biorxiv.org | - Identification of gene signatures associated with T-cell activation and inflammation.
|
Organoid and Microphysiological System (MPS) Applications in Preclinical Research
Organoids and microphysiological systems (MPS), also known as "organs-on-a-chip," represent the next frontier in preclinical modeling. dnva.nofrontiersin.org Organoids are three-dimensional, self-assembled cellular structures that mimic the architecture of a native organ, while MPS are microfluidic devices that recreate the dynamic physical and biochemical environment of living tissues. dnva.nofrontiersin.orgnih.gov These models offer a significant advantage over traditional 2D cell cultures by better recapitulating the complexity of human physiology. frontiersin.orgnih.gov
For this compound research, these systems provide a powerful platform to study the drug's effect on human cells in a highly controlled yet physiologically relevant setting. For example, a tumor organoid co-cultured with human immune cells in an MPS could be used to model the entire process of T-cell recruitment and anti-tumor activity. crownbio.com Researchers could add this compound to the system and use high-content imaging to track immune cell migration towards the tumor organoid and measure subsequent tumor cell killing. crownbio.com An MPS could also be specifically designed to model the blood vessel-tumor interface, allowing for detailed investigation of this compound's ability to promote T-cell adhesion to endothelial cells and subsequent extravasation into the tumor stroma, a key step mediated by the integrins LFA-1 and VLA-4. 7hillspharma.com
| Model System | Key Features | Potential Research Application for this compound |
|---|---|---|
| Tumor Organoid / Immune Cell Co-Culture | 3D tumor architecture with non-autologous or patient-derived immune cells. crownbio.com | - Assess this compound's ability to enhance T-cell migration towards and infiltration into a human tumor model. crownbio.com |
| Tumor-on-a-Chip (MPS) | Integrates tumor cells within a microfluidic device, often with a perfused vascular channel. frontiersin.org | - Directly visualize and analyze this compound's effect on T-cell adhesion to endothelial cells and transendothelial migration.
|
| Patient-Derived Explants (Ex Vivo Microtumors) | Preserves the native tumor microenvironment and resident immune cells from a patient biopsy. biorxiv.orgcrownbio.com | - Test this compound's ability to activate and mobilize a patient's own tumor-resident immune cells.
|
Future Directions and Unexplored Research Avenues for Alintegimod
Elucidating Novel Integrin-Dependent Signaling Pathways
Alintegimod's primary mechanism involves the activation of LFA-1 and VLA-4, which promotes the adhesion of leukocytes to their respective counter-receptors, ICAM-1 (intercellular adhesion molecule 1) and VCAM-1 (vascular cell adhesion molecule-1). smolecule.com This enhanced adhesion is crucial for facilitating the interaction between T-cells and antigen-presenting cells (APCs), leading to improved T-cell activation and infiltration into tumors. smolecule.compatsnap.com However, the full spectrum of signaling cascades initiated by this compound-mediated integrin activation remains an area ripe for exploration.
Future research should aim to dissect the downstream signaling events that follow LFA-1 and VLA-4 activation by this compound. Integrin binding is known to trigger a variety of intracellular signals, including tyrosine phosphorylation of cytoplasmic proteins and the activation of MAP kinase pathways. embopress.orgnih.gov Investigating how this compound modulates these pathways could reveal novel mechanisms of its action. For instance, studies could explore if this compound-induced integrin activation leads to the recruitment of specific signaling molecules or the formation of unique protein complexes at the site of cell adhesion. plos.org
Furthermore, the concept of "outside-in" signaling, where ligand binding to integrins transmits signals into the cell, is particularly relevant. plos.org Research could focus on identifying the specific downstream effectors of this compound-activated LFA-1 and VLA-4. This could involve proteomic studies to identify proteins that interact with the cytoplasmic tails of these integrins upon this compound treatment. Uncovering these novel pathways will not only deepen our understanding of this compound's function but could also identify new therapeutic targets.
Exploration of Structural Modifications for Enhanced Selectivity or Potency
The development of this compound analogs with improved pharmacological properties is a logical next step. While this compound activates both LFA-1 and VLA-4, designing molecules with enhanced selectivity for one integrin over the other could be advantageous for specific therapeutic applications. smolecule.com
For example, a VLA-4 selective activator might be particularly useful in diseases where the migration of specific leukocyte populations is a key pathological feature. Conversely, an LFA-1 selective activator could be more beneficial in scenarios requiring enhanced T-cell-APC interactions.
Medicinal chemistry efforts could focus on modifying the core structure of this compound to optimize its interaction with the allosteric binding sites on the integrin molecules. This could involve synthesizing a library of related compounds and screening them for their potency and selectivity. Such studies would not only potentially lead to the development of second-generation drugs with improved therapeutic profiles but also provide valuable insights into the structure-activity relationships of integrin activators.
Development of Predictive Biomarkers for this compound Responsiveness (Preclinical)
Identifying patients who are most likely to respond to this compound is crucial for its successful clinical implementation. Preclinical research plays a pivotal role in discovering and validating predictive biomarkers. appliedclinicaltrialsonline.comcrownbio.com
One promising avenue is the investigation of gene expression profiles in preclinical models. diag2tec.com For instance, research has shown that baseline CXCL12 gene expression may correlate with the response to anti-CTLA-4 therapies, a class of drugs with which this compound is being tested in combination. patsnap.comlarvol.com Future preclinical studies could explore whether baseline levels of CXCL12 or other chemokines that regulate T-cell trafficking can predict the synergistic effect of this compound with checkpoint inhibitors.
Another approach is to utilize in vitro screening of cancer cell lines or patient-derived organoids to identify genetic signatures associated with sensitivity to this compound. crownbio.comcrownbio.com By correlating drug response with the genomic and transcriptomic features of these models, it may be possible to identify mutations or gene expression patterns that predict efficacy. crownbio.com These preclinical findings can then guide the design of clinical trials and the development of companion diagnostics. appliedclinicaltrialsonline.comcrownbio.com
| Biomarker Strategy | Preclinical Model | Potential Outcome |
| Gene Expression Profiling | Animal models of cancer | Identification of chemokine signatures (e.g., CXCL12) that predict synergistic response with checkpoint inhibitors. patsnap.com |
| In Vitro Screening | Cancer cell lines, Patient-derived organoids | Discovery of genetic mutations or expression patterns associated with this compound sensitivity. crownbio.comcrownbio.com |
| Proteomic Analysis | Preclinical tumor samples | Identification of protein expression levels (e.g., integrin subunits, adhesion molecules) that correlate with treatment response. |
Integration with Emerging Immunotherapy Platforms
The field of immunotherapy is rapidly evolving, with the advent of novel platforms such as CAR T-cell therapy and bispecific antibodies. nih.govnih.gov Exploring the integration of this compound with these emerging therapies represents a significant future direction.
CAR T-Cell Therapy: A major challenge for CAR T-cell therapy, especially in solid tumors, is the inefficient trafficking of CAR T-cells to the tumor site and their subsequent persistence and function within the tumor microenvironment. cancer.gov By enhancing T-cell infiltration, this compound could potentially improve the efficacy of CAR T-cell therapies. smolecule.com Preclinical studies could investigate whether co-administration of this compound with CAR T-cells leads to better tumor control in models of solid cancers.
Bispecific Antibodies: Bispecific antibodies that engage T-cells and direct them to tumor cells are a promising therapeutic strategy. nih.govijbs.com Similar to CAR T-cell therapy, their effectiveness can be limited by T-cell infiltration. Combining this compound with bispecific antibodies could create a powerful synergy, with this compound facilitating the arrival of T-cells at the tumor, where the bispecific antibody can then effectively engage them to kill cancer cells. Preclinical models would be invaluable for testing this hypothesis and defining optimal combination strategies.
Addressing Potential Mechanisms of Resistance in Preclinical Models
As with any targeted therapy, the development of resistance is a potential concern. Investigating mechanisms of resistance to this compound in preclinical models is essential for developing strategies to overcome it.
In vitro resistance selection studies can be employed to generate cell lines that are resistant to this compound. mdpi.comresearchgate.net This involves culturing cancer cells in the presence of increasing concentrations of the drug over time. mdpi.com Subsequent genomic and proteomic analysis of the resistant cells can identify mutations or alterations in signaling pathways that confer resistance. nih.gov For example, mutations in the integrin genes themselves or in downstream signaling components could be potential mechanisms.
Understanding these resistance mechanisms at a preclinical stage will be critical for designing rational combination therapies to prevent or overcome resistance in the clinical setting. It could also inform the development of next-generation integrin activators that are effective against resistant tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
